Perrhenate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

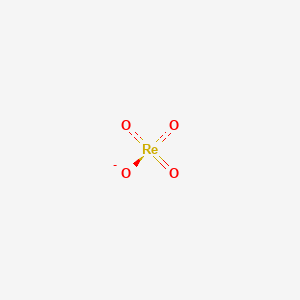

Tetraoxorhenate(1-) is a monovalent inorganic anion and a rhenium oxoanion.

科学研究应用

Catalytic Applications

Perrhenate compounds are primarily recognized for their catalytic properties in organic reactions.

- Epoxidation Reactions : Recent studies have demonstrated that this compound can act as an effective catalyst for the epoxidation of alkenes using hydrogen peroxide. This process occurs under biphasic conditions, allowing for the recycling of the catalyst and enhancing its efficiency compared to traditional catalysts. The unique ability of this compound to transfer into hydrophobic media significantly boosts its catalytic performance in organic solvents .

- Hydrosilylation and Hydroboration : The this compound anion has been utilized in catalyzing hydrosilylation and hydroboration reactions involving carbonyl compounds and carbon dioxide. These reactions are critical in organic synthesis and have implications for green chemistry practices by providing more sustainable pathways for chemical transformations .

- Methylation Reactions : Catalytic methylation of amines and anilines using this compound has also been reported, showcasing its versatility in facilitating various organic transformations .

Production and Recovery of this compound Compounds

The production of perrhenates, particularly zinc this compound, involves innovative hydrometallurgical processes that enhance the sustainability of rhenium recovery.

- Zinc this compound Production : A study highlighted a method for producing zinc this compound tetrahydrate through a controlled reaction involving rhenium compounds. The crystallographic structure revealed an octahedral configuration, and the compound exhibited favorable thermal properties, making it suitable for various applications .

- Purification Techniques : Efficient methods for purifying ammonium this compound from potassium impurities have been explored. Techniques such as sorption and electrodialysis have shown promise in achieving high purity levels necessary for industrial applications . The sorption method emerged as particularly advantageous due to its simplicity and high yield .

Industrial Uses

Perrhenates are utilized across various industries due to their chemical properties.

- Catalysts in Petroleum Refining : Ammonium this compound is extensively used to synthesize catalysts that improve the octane rating of gasoline. These catalysts play a crucial role in refining processes, enhancing fuel quality while reducing environmental impact .

- Superalloys Manufacturing : Rhenium is a vital component in superalloys used in aerospace applications. Ammonium this compound serves as a precursor material for producing high-purity rhenium metal powder, which is essential for creating durable and heat-resistant alloys .

Case Study 1: Catalytic Epoxidation

Research demonstrated that the use of this compound as a catalyst for alkene epoxidation not only improved reaction yields but also allowed for easy catalyst recovery through back-transfer methods. This approach represents a significant advancement over traditional methods by minimizing waste and enhancing sustainability .

Case Study 2: Zinc this compound Recovery

A systematic investigation into the production of zinc perrhenates revealed that increasing rhenium concentration during precipitation significantly improved recovery rates. This finding emphasizes the importance of optimizing reaction conditions to achieve efficient extraction processes while adhering to sustainable practices .

属性

IUPAC Name |

oxido(trioxo)rhenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Re/q;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXHJFQOFOBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Re- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092105-66-2 |

Source

|

| Record name | Rhenate (Re(OH)O3sup(1-)), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092105662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。